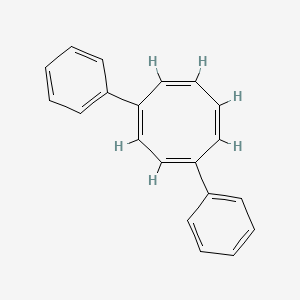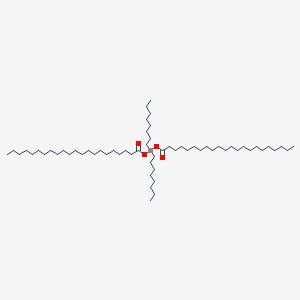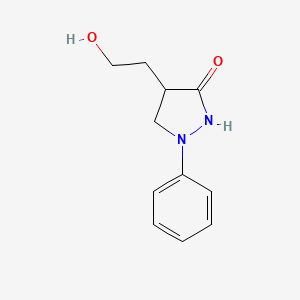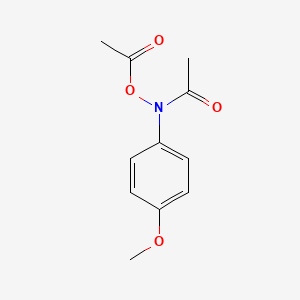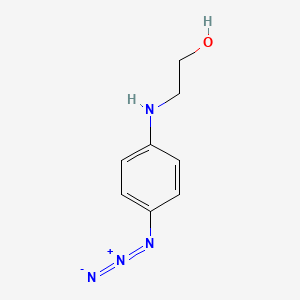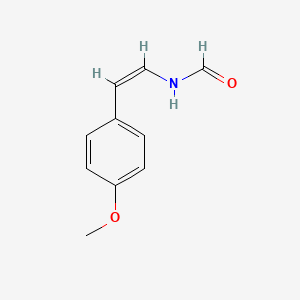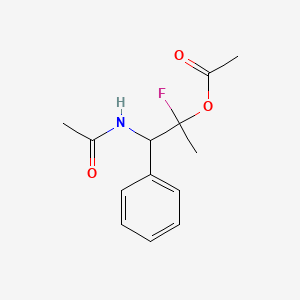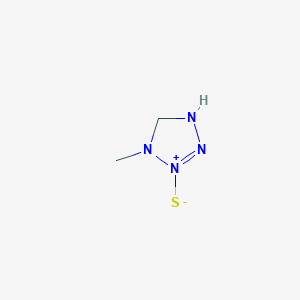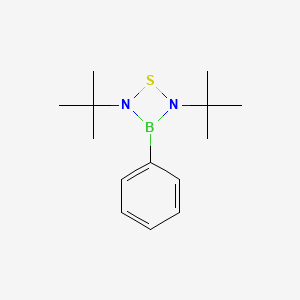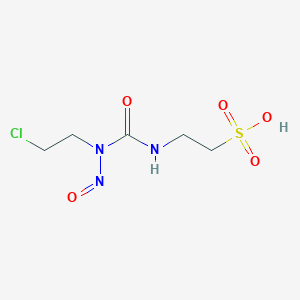
11-(Trimethylsilyl)undec-10-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Trimethylsilyl)undec-10-yn-1-ol is a chemical compound with the molecular formula C14H28OSi. It is characterized by the presence of a trimethylsilyl group attached to an undecyn-1-ol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Trimethylsilyl)undec-10-yn-1-ol typically involves the reaction of undec-10-yn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Undec-10-yn-1-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
11-(Trimethylsilyl)undec-10-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 11-(Trimethylsilyl)undec-10-ynal or 11-(Trimethylsilyl)undec-10-ynoic acid.
Reduction: Formation of 11-(Trimethylsilyl)undec-10-en-1-ol or 11-(Trimethylsilyl)undecane.
Substitution: Formation of various substituted undec-10-yn-1-ol derivatives.
Aplicaciones Científicas De Investigación
11-(Trimethylsilyl)undec-10-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-(Trimethylsilyl)undec-10-yn-1-ol involves its reactivity with various molecular targets. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing the reactive hydroxyl and alkyne groups. These functional groups can then participate in further chemical transformations, leading to the formation of various products.
Comparación Con Compuestos Similares
Similar Compounds
10-Undecyn-1-ol: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
10-Undecen-1-ol: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
11-Hydroxy-1-undecene: Similar structure but without the trimethylsilyl group, affecting its chemical properties.
Uniqueness
11-(Trimethylsilyl)undec-10-yn-1-ol is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and other research applications.
Propiedades
Número CAS |
113308-95-5 |
|---|---|
Fórmula molecular |
C14H28OSi |
Peso molecular |
240.46 g/mol |
Nombre IUPAC |
11-trimethylsilylundec-10-yn-1-ol |
InChI |
InChI=1S/C14H28OSi/c1-16(2,3)14-12-10-8-6-4-5-7-9-11-13-15/h15H,4-11,13H2,1-3H3 |
Clave InChI |
XNPZFWIODJUYMZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



